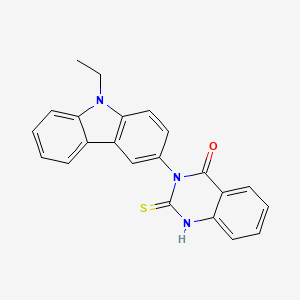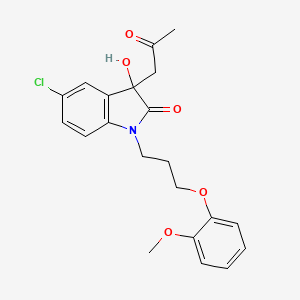
5-Chloro-3-hydroxy-1-(3-(2-methoxyphenoxy)propyl)-3-(2-oxopropyl)indolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-3-hydroxy-1-(3-(2-methoxyphenoxy)propyl)-3-(2-oxopropyl)indolin-2-one, also known as ML141, is a small molecule inhibitor that has been widely used in scientific research. This compound has been found to have a high affinity for the Rho family of small GTPases, which play an important role in regulating cell signaling pathways. In
Applications De Recherche Scientifique
However, research on related compounds and chemical structures, such as chlorogenic acids, indoline derivatives, and chlorophenyl compounds, demonstrates a wide range of potential scientific applications including pharmaceuticals, food additives, cosmetics, and antimicrobial agents. These compounds have been studied for their antioxidant, anti-inflammatory, antitumor, antimicrobial, and cholinesterase inhibitory activities, indicating their relevance in the development of treatments for metabolic syndrome, Alzheimer's disease, and various forms of cancer.
For detailed information on specific applications and studies related to compounds with similar chemical structures or functional groups, further investigation into specialized databases or patent literature might be required. It is also possible that the compound is a novel or less commonly researched chemical, in which case direct inquiries to research institutions or chemical manufacturers might provide more targeted information.
For comprehensive insights into scientific research applications of related compounds, the following references may serve as a starting point:
Chlorogenic Acid: Recent Advances on Its Dual Role as a Food Additive and a Nutraceutical against Metabolic Syndrome discusses the nutraceutical and food additive roles of chlorogenic acid, highlighting its health-promoting properties and applications in food preservation.
Hit optimization studies of 3-hydroxy-indolin-2-one analogs as potential anti-HIV-1 agents present research on indolin-2-one derivatives for their potential in HIV-1 treatment, demonstrating the pharmaceutical application of indoline compounds.
Carbamate derivatives of indolines as cholinesterase inhibitors and antioxidants for the treatment of Alzheimer's disease explores indoline derivatives as multifunctional drugs for Alzheimer's, indicating their significance in addressing neurodegenerative diseases.
Propriétés
IUPAC Name |
5-chloro-3-hydroxy-1-[3-(2-methoxyphenoxy)propyl]-3-(2-oxopropyl)indol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClNO5/c1-14(24)13-21(26)16-12-15(22)8-9-17(16)23(20(21)25)10-5-11-28-19-7-4-3-6-18(19)27-2/h3-4,6-9,12,26H,5,10-11,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSZSNTZFCRXCBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1(C2=C(C=CC(=C2)Cl)N(C1=O)CCCOC3=CC=CC=C3OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClNO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-hydroxy-1-(3-(2-methoxyphenoxy)propyl)-3-(2-oxopropyl)indolin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

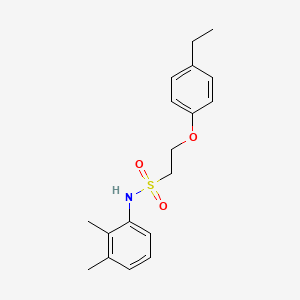
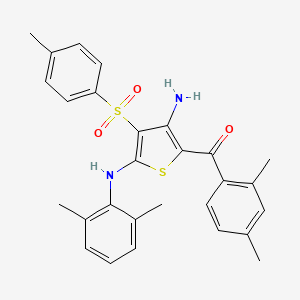
![2-bromo-5-methoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2363602.png)
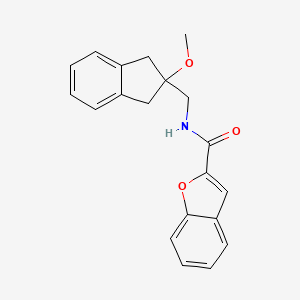
![5-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2363605.png)
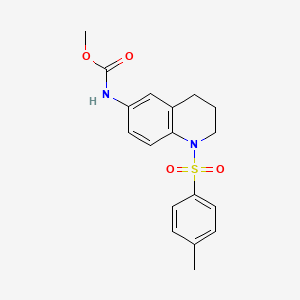
![1-(prop-2-yn-1-yl)-N-[1-(1,3-thiazol-2-yl)cyclopentyl]piperidine-4-carboxamide](/img/structure/B2363610.png)
![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methylcyclopropanecarboxamide](/img/structure/B2363611.png)



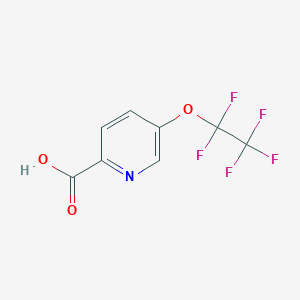
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-methylsulfonylbenzamide](/img/structure/B2363616.png)
